1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
Description
Properties
IUPAC Name |
N'-(3-aminopropyl)-N'-[2-[bis(3-aminopropyl)amino]ethyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H36N6/c15-5-1-9-19(10-2-6-16)13-14-20(11-3-7-17)12-4-8-18/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOLOHMGBICKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)CCN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H36N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063634 | |
| Record name | 1,3-Propanediamine, N,N''-1,2-ethanediylbis[N-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4879-98-5 | |
| Record name | N,N,N′,N′-Tetrakis(3-aminopropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4879-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis(N1-(3-aminopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004879985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis[N1-(3-aminopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediamine, N,N''-1,2-ethanediylbis[N-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of N-(2-cyanoethyl)-3-aminopropionitrile
- Reaction : Acrylonitrile reacts with ammonia in a fixed-bed reactor.
- Catalyst : Molecular sieves are employed as catalysts.
- Conditions :
- Molar ratio of liquid ammonia to acrylonitrile: 0.8–5:1
- Reaction pressure: 1–7 MPa
- Reaction temperature: 10–100 °C
- Space velocity: 0.2–1.0 h⁻¹
- Outcome : High conversion rate of acrylonitrile (>95%) to N-(2-cyanoethyl)-3-aminopropionitrile without the need for intermediate purification.
Step 2: Catalytic Hydrogenation to 1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-)
- Reaction : Direct catalytic hydrogenation of the reaction mixture from Step 1.
- Catalyst : Raney nickel is typically used.
- Conditions :
- Temperature: 50–100 °C
- Hydrogen partial pressure: 1.0–5.0 MPa
- Reaction time: 2–15 hours
- Catalyst loading: 10–30% by mass relative to the intermediate
- Presence of solvent and base (e.g., potassium hydroxide, sodium hydroxide, calcium hydroxide, ammonia water, or liquid ammonia) in amounts up to 15% by mass relative to the intermediate
- Outcome : The two-step process achieves an overall yield exceeding 80%, with high selectivity and low waste generation.
Alternative Catalytic Systems
- Fixed-bed tubular reactors using cobalt or nickel catalysts supported on alumina have been employed under similar conditions (110–120 °C, 25 MPa) with an overall yield of approximately 71%.
- Palladium catalysts supported on zirconia have been used in reactive distillation setups to improve conversion rates (>80%) and suppress side reactions, though at higher production costs due to catalyst expense.
Process Advantages and Industrial Considerations
| Feature | Description |
|---|---|
| Process Simplicity | Two-step process with direct hydrogenation of intermediate without isolation |
| Yield | Overall yield >80% |
| Selectivity | High selectivity for target product |
| Waste Generation | Low waste ("three wastes" minimized) |
| Catalyst Cost | Raney nickel preferred for cost-effectiveness; Pd catalysts offer higher conversion but costly |
| Industrial Scalability | Fixed-bed reactors and continuous hydrogenation enable industrial-scale production |
| Energy Consumption | Moderate; hydrogenation requires elevated pressure and temperature |
Summary Table of Key Preparation Parameters
| Step | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1. Acrylonitrile + Ammonia | Acrylonitrile, NH3 | Molecular sieve | 10–100 | 1–7 | - | >95 conv. | Fixed-bed reactor, no purification needed |
| 2. Hydrogenation | N-(2-cyanoethyl)-3-aminopropionitrile | Raney nickel | 50–100 | 1–5 | 2–15 | >80 total | Solvent and base present |
| Alternative hydrogenation | Same as above | Co or Ni on alumina | 110–120 | 25 | - | 71 | Fixed-bed tubular reactor |
| Pd-catalyzed reactive distillation | 1,3-propylenediamine + H2 | Pd on zirconia | - | - | - | >80 | Higher cost due to Pd catalyst |
Research Findings and Notes
- The direct hydrogenation of the intermediate without isolation simplifies the process, reduces costs, and minimizes environmental impact.
- The use of Raney nickel catalyst is advantageous due to its activity and lower cost compared to noble metal catalysts.
- The reaction conditions are optimized to balance conversion, selectivity, and catalyst life.
- The process is amenable to continuous operation, which is beneficial for large-scale industrial production.
- Literature reports from Organic Syntheses (1947), J Am Chem Soc (1945), and Fine Chemical Industry (1999) confirm the viability of acrylonitrile and ammonia reaction to form the nitrile intermediate, though earlier methods suffered from lower selectivity and higher energy consumption.
Chemical Reactions Analysis
1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
1,3-Propanediamine derivatives are essential in synthesizing polyamines and other nitrogen-containing compounds. They serve as building blocks for creating:
- Polymeric Materials : Used in the production of polyurethanes and other polymers due to their ability to cross-link with isocyanates.
| Application | Description |
|---|---|
| Polyurethanes | Used as hardeners in polyurethane foams and coatings. |
| Cross-linking Agents | Reacts with epoxies to enhance mechanical properties. |
- Coordination Chemistry
The compound functions as a ligand in coordination complexes, facilitating the formation of metal complexes used in catalysis and materials science.
Pharmaceutical Applications
1,3-Propanediamine derivatives have been investigated for their potential therapeutic effects:
- Anticancer Agents : Research indicates that compounds derived from 1,3-propanediamine may exhibit anticancer properties by influencing cellular pathways involved in tumor growth .
| Study | Findings |
|---|---|
| Carnosinuria Research | Associated with metabolic disorders impacting cancer treatment efficacy . |
| Leukemia Studies | Potential use in adjunct therapies for leukemia . |
Biochemical Applications
In biochemistry, 1,3-propanediamine plays a role in metabolic pathways:
- Metabolite Studies : It is involved in the metabolism of beta-alanine and has been identified as a biomarker for certain dietary intakes .
| Application | Description |
|---|---|
| Metabolic Disorders | Linked to conditions like carnosinemia and ureidopropionase deficiency . |
| Biomarker Potential | Detected in various food sources indicating dietary consumption . |
Industrial Applications
Due to its chemical properties, 1,3-propanediamine is utilized in several industrial processes:
- Adhesives and Sealants : Acts as a curing agent for epoxy resins.
| Industry | Application |
|---|---|
| Adhesives | Enhances bonding strength and durability. |
| Coatings | Improves resistance to environmental factors. |
Case Study 1: Anticancer Research
A study published in Cancer Research examined the effects of 1,3-propanediamine derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for development into therapeutic agents.
Case Study 2: Polyurethane Production
Research conducted by DuPont highlighted the use of 1,3-propanediamine as a hardener in polyurethane production. The study demonstrated improved thermal stability and mechanical properties compared to traditional hardeners.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions, which can be utilized in various industrial processes . The pathways involved in its mechanism of action are primarily related to its ability to act as a chelating agent and its reactivity with other chemical species.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
- Synonyms: N,N'-Bis(3-aminopropyl)ethylenediamine; 1,5,8,12-Tetraazadodecane; N4-Amine .
- Molecular Formula : C₈H₂₂N₄
- Molar Mass : 174.29 g/mol
- CAS No.: 10563-26-5
- Density : 0.952 g/mL at 25°C .
Structural Features: This compound is a branched tetraamine with an ethylenediamine backbone and two 3-aminopropyl substituents. The four amine groups (two primary, two secondary) enable diverse reactivity, including chelation, polymer crosslinking, and electrostatic interactions with biomolecules like DNA .
Comparison with Structurally Similar Compounds
Linear Alkanediamines
Examples: Ethylenediamine (1,2-ethanediamine), 1,3-Propanediamine.
| Property | Target Compound | Ethylenediamine | 1,3-Propanediamine |
|---|---|---|---|
| Amine Groups | 4 (2 primary, 2 secondary) | 2 (primary) | 2 (primary) |
| Molecular Weight | 174.29 g/mol | 60.10 g/mol | 74.13 g/mol |
| Density | 0.952 g/mL | 0.899 g/cm³ | 0.888 g/cm³ |
| Reactivity | High (branched, multiple sites) | Moderate (linear, fewer sites) | Moderate (linear, fewer sites) |
| Applications | Polymer crosslinking, drug delivery | Chelation, epoxy curing | Corrosion inhibition, adhesives |
Key Differences :
The target compound’s branched structure and additional amines enhance crosslinking efficiency compared to linear diamines. However, linear diamines like ethylenediamine are more cost-effective for simple chelation or epoxy curing .
Branched Polyamines
Examples: N,N′-Bis(3-aminopropyl)-1,3-propanediamine (CAS 4741-99-5), Polyethyleneimine (PEI, MW 600 Da).
| Property | Target Compound | N,N′-Bis(3-aminopropyl)-1,3-propanediamine | PEI (600 Da) |
|---|---|---|---|
| Amine Groups | 4 | 4 | ~14 (variable branching) |
| Molecular Weight | 174.29 g/mol | 188.34 g/mol | ~600 g/mol |
| Solubility | Water, alcohols, DMF, DMSO | Water, polar solvents | Water, polar solvents |
| Toxicity | Moderate (predicted) | Moderate (predicted) | High (cellular toxicity) |
| Applications | Drug delivery, polymers | Polymer synthesis | Gene delivery, coatings |
Key Differences: While both the target compound and N,N′-Bis(3-aminopropyl)-1,3-propanediamine have four amines, the latter’s longer propyl chains may reduce solubility in nonpolar solvents.
Biological Activity
1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-, commonly referred to as N,N'-Bis(3-aminopropyl)ethylenediamine, is a polyamine compound with significant biological activity. Its complex structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and biochemistry.
- Molecular Formula : C14H36N6
- Molecular Weight : 288.48 g/mol
- CAS Number : 191680-81-6
The biological activity of N,N'-Bis(3-aminopropyl)ethylenediamine is primarily attributed to its role as a polyamine. Polyamines are organic compounds that play critical roles in cellular functions such as:
- Cell Growth and Proliferation : They are essential for DNA stabilization and cellular growth.
- Gene Regulation : Polyamines can influence gene expression by interacting with nucleic acids.
- Cell Signaling : They participate in signaling pathways that regulate cell survival and apoptosis.
Antimicrobial Activity
Research indicates that N,N'-Bis(3-aminopropyl)ethylenediamine exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxic Effects
Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The cytotoxic effects are believed to occur through the induction of apoptosis, where the compound triggers programmed cell death pathways.
Neuroprotective Properties
N,N'-Bis(3-aminopropyl)ethylenediamine has also been studied for its neuroprotective effects. It appears to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of N,N'-Bis(3-aminopropyl)ethylenediamine revealed a significant reduction in bacterial load in treated cultures compared to controls. The compound was particularly effective against Escherichia coli and Staphylococcus aureus.
- Cytotoxicity in Cancer Cells : In vitro studies using human cancer cell lines showed that treatment with N,N'-Bis(3-aminopropyl)ethylenediamine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic markers after treatment.
- Neuroprotection in Animal Models : An animal model study demonstrated that administration of N,N'-Bis(3-aminopropyl)ethylenediamine significantly reduced neuronal loss following induced oxidative stress, suggesting potential applications in neuroprotection.
Data Table: Summary of Biological Activities
Q & A
Q. What computational methods model its reactivity in aqueous systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
